3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde 3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzaldehyde is a carbonyl compound.
Brand Name: Vulcanchem
CAS No.: 438532-37-7
VCID: VC1742633
InChI: InChI=1S/C15H12F2O3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(16)7-13(15)17/h2-8H,9H2,1H3
SMILES: COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)F
Molecular Formula: C15H12F2O3
Molecular Weight: 278.25 g/mol

3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde

CAS No.: 438532-37-7

Cat. No.: VC1742633

Molecular Formula: C15H12F2O3

Molecular Weight: 278.25 g/mol

* For research use only. Not for human or veterinary use.

3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde - 438532-37-7

Specification

CAS No. 438532-37-7
Molecular Formula C15H12F2O3
Molecular Weight 278.25 g/mol
IUPAC Name 3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzaldehyde
Standard InChI InChI=1S/C15H12F2O3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(16)7-13(15)17/h2-8H,9H2,1H3
Standard InChI Key ARAMEYDTNQOQNB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)F
Canonical SMILES COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)F

Introduction

Chemical Identity and Structure

Basic Chemical Information

3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde is a moderately complex organic molecule with distinct structural features. The compound is characterized by the following key identifiers:

ParameterValue
Chemical Name (IUPAC)3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzaldehyde
CAS Registry Number438532-37-7
Molecular FormulaC₁₅H₁₂F₂O₃
Molecular Weight278.25 g/mol
PubChem Compound ID1226032

The compound contains a benzaldehyde core with methoxy substitution at the 4-position and a (2,4-difluorophenoxy)methyl group at the 3-position, creating a unique chemical architecture with multiple functional groups.

Structural Representation

The molecular structure can be represented using several standardized chemical notations:

Representation FormatNotation
SMILESCOC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)F
InChIInChI=1S/C15H12F2O3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(16)7-13(15)17/h2-8H,9H2,1H3
InChIKeyARAMEYDTNQOQNB-UHFFFAOYSA-N

These notations provide standardized ways to digitally represent the compound's structure, enabling database searches and computational analyses.

Physical and Chemical Properties

Fundamental Properties

The physical and chemical properties of 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde are integral to understanding its behavior in various conditions and potential applications.

PropertyDescription
Physical StateSolid (inferred based on similar structures)
Functional GroupsAldehyde, ether (phenoxy), methoxy, fluorine substituents
ClassificationCarbonyl compound, fluorinated aromatic ether
SolubilitySoluble in methanol and likely other polar organic solvents

As a carbonyl compound, the aldehyde functionality provides a reactive site for various chemical transformations, including oxidation, reduction, and nucleophilic addition reactions .

Reactive Characteristics

The compound features several functional groups that contribute to its chemical reactivity:

  • The aldehyde group (-CHO) is highly reactive toward nucleophiles and can participate in condensation reactions.

  • The methoxy group (-OCH₃) acts as an electron-donating group, influencing the electronic distribution in the benzaldehyde ring.

  • The difluorophenoxy moiety introduces fluorine atoms, which can significantly affect the compound's electronic properties, lipophilicity, and metabolic stability .

These structural features collectively determine the compound's chemical behavior and potential applications in synthetic organic chemistry and medicinal chemistry research.

Synthesis and Applications

Research Applications

3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde belongs to a class of compounds that demonstrate potential utility in various research areas:

Application DomainPotential Use
Medicinal ChemistryBuilding block for drug discovery programs
Fluorescence StudiesComponent in fluorescent probes due to its emission profile
OptoelectronicsPotential application in light-emitting materials
Chemical ResearchIntermediate for synthesis of more complex molecules

Analytical Characterization

Identification Methods

The characterization and identification of 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde typically involve multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification

  • Infrared Spectroscopy (IR) for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

These methods provide comprehensive data for confirming the compound's identity and assessing its purity for research applications.

Chemical Reactivity Profile

The compound possesses several reactive sites that can be exploited for chemical transformations:

  • The aldehyde group can undergo oxidation to carboxylic acid or reduction to alcohol

  • The benzylic position adjacent to the phenoxy linkage may be susceptible to functionalization

  • The methoxy group could be demethylated under appropriate conditions

These reactivity patterns can be leveraged in the design of synthetic routes that utilize 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde as a starting material or intermediate .

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